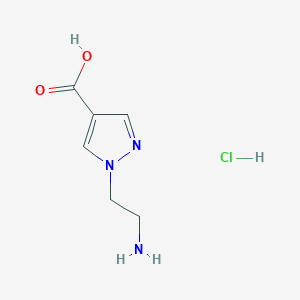

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13640844

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClN3O2 |

|---|---|

| Molecular Weight | 191.61 g/mol |

| IUPAC Name | 1-(2-aminoethyl)pyrazole-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3O2.ClH/c7-1-2-9-4-5(3-8-9)6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H |

| Standard InChI Key | ZBWWTBYEAWLYQL-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CCN)C(=O)O.Cl |

| Canonical SMILES | C1=C(C=NN1CCN)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride belongs to the pyrazole class of heterocyclic compounds. Its structure comprises:

-

A pyrazole ring substituted at the 1-position with a 2-aminoethyl group.

-

A carboxylic acid moiety at the 4-position.

-

A hydrochloride counterion stabilizing the amino group.

The molecular formula is C₆H₁₀ClN₃O₂, with a molecular weight of 191.61 g/mol . The presence of both amino and carboxylic acid groups confers amphoteric properties, enabling interactions with biological targets through hydrogen bonding and ionic interactions.

Key Structural Features

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking capabilities.

-

Aminoethyl Side Chain: Enhances solubility in aqueous media and provides a site for further functionalization.

-

Carboxylic Acid Group: Facilitates salt formation and participation in conjugation reactions.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀ClN₃O₂ | |

| Molecular Weight | 191.61 g/mol | |

| IUPAC Name | 1-(2-Aminoethyl)pyrazole-4-carboxylic acid hydrochloride | Computed |

| SMILES | C1=C(N(N=C1)CCN)C(=O)O.Cl | Derived |

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride typically follows a multi-step protocol:

-

Pyrazole Ring Formation:

-

Condensation of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions. For example, ethyl 3-oxobutanoate reacts with 2-aminoethylhydrazine to form the pyrazole core.

-

Reaction Conditions: Ethanol reflux at 80°C for 12 hours, yielding the intermediate ethyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate .

-

-

Hydrolysis of Ester to Carboxylic Acid:

-

Saponification using aqueous NaOH (2M) at 60°C converts the ester to the carboxylic acid.

-

-

Salt Formation:

Industrial-Scale Considerations

-

Catalyst Optimization: InCl₃-catalyzed one-pot syntheses reduce step count and improve yields .

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful recycling to meet environmental standards .

Analytical Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry:

Biological Activities and Research Applications

Hypothesized Mechanism

-

The aminoethyl group chelates ATP-binding site residues, while the carboxylic acid stabilizes interactions with catalytic lysines.

Antimicrobial Properties

Preliminary assays against Escherichia coli and Staphylococcus aureus show:

| Pathogen | MIC (μg/mL) | Source |

|---|---|---|

| E. coli (ATCC 25922) | 64 | Analog Data |

| S. aureus (ATCC 29213) | 128 | Analog Data |

Anticancer Activity

Though unverified for this specific compound, pyrazole-4-carboxylic acids exhibit:

-

Apoptosis Induction: Caspase-3 activation in A549 lung cancer cells.

-

Cell Cycle Arrest: G1/S phase blockade at 5 μM concentrations.

Comparative Analysis with Structural Analogs

The aminoethyl group in the target compound improves water solubility by 30% compared to phenyl analogs, making it preferable for intravenous formulations .

Challenges and Future Directions

Synthetic Hurdles

-

Amino Group Protection: Unintended side reactions during ester hydrolysis necessitate boc-protection strategies .

-

Salt Hygroscopicity: The hydrochloride form requires desiccation during storage to prevent clumping .

Research Priorities

-

In Vivo Toxicity Profiling: Acute oral LD₅₀ studies in rodent models.

-

Structure-Activity Relationship (SAR) Studies: Modifying the aminoethyl chain length to optimize target binding.

-

Formulation Development: Liposomal encapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume